molecular formula C7H4BrFN2O B6249036 4-bromo-6-fluoro-2,3-dihydro-1H-1,3-benzodiazol-2-one CAS No. 1239720-16-1

4-bromo-6-fluoro-2,3-dihydro-1H-1,3-benzodiazol-2-one

Cat. No.: B6249036
CAS No.: 1239720-16-1
M. Wt: 231
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Description

4-bromo-6-fluoro-2,3-dihydro-1H-1,3-benzodiazol-2-one is a heterocyclic compound that contains both bromine and fluorine atoms. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of both bromine and fluorine atoms in the benzodiazole ring system can impart unique chemical and physical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-6-fluoro-2,3-dihydro-1H-1,3-benzodiazol-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromo-2-fluoroaniline with a suitable carbonyl compound, such as phosgene or its derivatives, to form the benzodiazole ring. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane, under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

4-bromo-6-fluoro-2,3-dihydro-1H-1,3-benzodiazol-2-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: The benzodiazole ring can participate in further cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used to facilitate substitution reactions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced forms of the compound.

Scientific Research Applications

4-bromo-6-fluoro-2,3-dihydro-1H-1,3-benzodiazol-2-one has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders.

    Material Science: Its unique chemical properties make it suitable for use in the development of advanced materials, such as polymers and coatings.

    Biological Studies: The compound can be used as a probe or marker in biological assays to study various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-2-fluoroaniline: A precursor used in the synthesis of 4-bromo-6-fluoro-2,3-dihydro-1H-1,3-benzodiazol-2-one.

    6-fluoro-2,3-dihydro-1H-1,3-benzodiazol-2-one: A similar compound lacking the bromine atom.

    4-bromo-2,3-dihydro-1H-1,3-benzodiazol-2-one: A similar compound lacking the fluorine atom.

Uniqueness

The presence of both bromine and fluorine atoms in this compound imparts unique chemical and physical properties that distinguish it from similar compounds

Properties

CAS No.

1239720-16-1

Molecular Formula

C7H4BrFN2O

Molecular Weight

231

Purity

95

Origin of Product

United States

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